molecular formula C7H7NO4 B2858895 methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate CAS No. 2091088-67-2

methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Cat. No.: B2858895
CAS No.: 2091088-67-2
M. Wt: 169.136
InChI Key: PWLDIVJHYPGOPA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO4. It is a derivative of pyridine, featuring a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate
  • 4-Hydroxy-2-quinolones

Comparison: Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential as a pharmacophore in drug design .

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDIVJHYPGOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CNC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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